molecular formula C19H23N5O2S B11148423 6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide

6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide

Cat. No.: B11148423
M. Wt: 385.5 g/mol
InChI Key: WGICCZGJTWGSLT-UHFFFAOYSA-N
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Description

6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide involves multiple steps, starting from readily available precursors

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For example, a precursor containing a suitable diene and a nitrile group can undergo a Diels-Alder reaction followed by a cyclization to form the tricyclic structure.

    Introduction of Functional Groups: The imino group can be introduced through a reaction with an amine, while the oxo group can be introduced through oxidation reactions. The carbothioamide group can be introduced through a reaction with a thiocarbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The propan-2-yloxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles such as alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for different applications.

Scientific Research Applications

6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[840

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules. Its tricyclic structure and multiple functional groups make it a valuable intermediate in organic synthesis.

    Materials Science: The compound can be used in the development of new materials with unique properties. For example, its tricyclic structure can provide rigidity and stability to polymeric materials.

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The imino and oxo groups can form hydrogen bonds with target proteins, while the carbothioamide group can interact with metal ions or other cofactors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic structures with imino, oxo, and carbothioamide functionalities. Examples include:

    6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide analogs: These compounds have similar structures but different substituents on the tricyclic core.

    Other tricyclic compounds: Compounds with different functional groups but similar tricyclic structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure. This combination provides a unique set of physical and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide

InChI

InChI=1S/C19H23N5O2S/c1-11(2)26-8-4-7-23-16(20)13(17(21)27)9-14-18(23)22-15-6-5-12(3)10-24(15)19(14)25/h5-6,9-11,20H,4,7-8H2,1-3H3,(H2,21,27)

InChI Key

WGICCZGJTWGSLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=S)N)C=C1

Origin of Product

United States

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